Cas no 582-77-4 (N-(3-methylphenyl)benzamide)
N-(3-methylphenyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3-methylphenyl)benzamide
- 3-methyl benzanilide
- Benzamide, N-(3-methylphenyl)-
- N-Benzoyl-m-toluidine
- Benzamide, N-m-tolyl-
- BENZO-m-TOLUIDIDE
- NSC4711
- 3'-Methylbenzanilide
- N-m-toluidyl-benzoylamide
- m-Benzotoluidide
- N-(m-tolyl)benzamide
- AC1Q2NKE
- Benzoesaeure-3-toluidid
- UNII-6U665W3ZZE
- n-m-tolyl-benzamide
- EINECS 209-490-2
- SR-01000512316
- NS00033896
- Maybridge1_003020
- Z27791117
- HS-6180
- NSC-4711
- CHEMBL2234179
- DTXSID60206945
- AKOS000439890
- N1-(3-methylphenyl)benzamide
- 6U665W3ZZE
- SCHEMBL259468
- N-BENZOYL-3-METHYLANILINE
- 582-77-4
- STK257585
- Cambridge id 5249423
- NSC 4711
- AI3-01421
- HMS550B06
- 5249-42-3
- DP 00450
- CS-0322887
- SR-01000512316-1
-
- MDL: MFCD00041331
- Inchi: 1S/C14H13NO/c1-11-6-5-9-13(10-11)15-14(16)12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)
- InChI Key: PDEGMQCBLXQVLD-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)NC1=CC=CC(C)=C1
Computed Properties
- Exact Mass: 211.09979
- Monoisotopic Mass: 211.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
- LogP: 3.32030
N-(3-methylphenyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01CB4V-100mg |
N1-(3-methylphenyl)benzamide |
582-77-4 | 97% | 100mg |
$45.00 | 2023-12-16 | |
| 1PlusChem | 1P01CB4V-250mg |
N1-(3-methylphenyl)benzamide |
582-77-4 | 97% | 250mg |
$65.00 | 2023-12-16 | |
| 1PlusChem | 1P01CB4V-1g |
N1-(3-methylphenyl)benzamide |
582-77-4 | 97% | 1g |
$125.00 | 2023-12-16 | |
| 1PlusChem | 1P01CB4V-5g |
N1-(3-methylphenyl)benzamide |
582-77-4 | 97% | 5g |
$336.00 | 2023-12-16 | |
| 1PlusChem | 1P01CB4V-25g |
N1-(3-methylphenyl)benzamide |
582-77-4 | 97% | 25g |
$1105.00 | 2023-12-16 | |
| 1PlusChem | 1P01CB4V-100g |
N1-(3-methylphenyl)benzamide |
582-77-4 | 97% | 100g |
$3273.00 | 2023-12-16 | |
| A2B Chem LLC | AW53119-100mg |
N1-(3-methylphenyl)benzamide |
582-77-4 | 97% | 100mg |
$19.00 | 2024-04-19 | |
| A2B Chem LLC | AW53119-250mg |
N1-(3-methylphenyl)benzamide |
582-77-4 | 97% | 250mg |
$38.00 | 2024-04-19 | |
| A2B Chem LLC | AW53119-1g |
N1-(3-methylphenyl)benzamide |
582-77-4 | 97% | 1g |
$95.00 | 2024-04-19 | |
| A2B Chem LLC | AW53119-5g |
N1-(3-methylphenyl)benzamide |
582-77-4 | 97% | 5g |
$295.00 | 2024-04-19 |
N-(3-methylphenyl)benzamide Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on N-(3-methylphenyl)benzamide
Comprehensive Overview of N-(3-methylphenyl)benzamide (CAS No. 582-77-4): Properties, Applications, and Industry Insights
N-(3-methylphenyl)benzamide (CAS No. 582-77-4), also known as m-Toluamide or 3-Methylbenzanilide, is an organic compound belonging to the class of benzamide derivatives. This white to off-white crystalline solid has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its versatile chemical structure and functional properties. With a molecular formula of C14H13NO and a molecular weight of 211.26 g/mol, it serves as a key intermediate in synthetic chemistry.
The compound's benzamide backbone and 3-methylphenyl substitution contribute to its unique physicochemical characteristics, including a melting point range of 110-113°C and moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO). Researchers particularly value its stability under standard conditions, making it suitable for various experimental protocols. Recent studies highlight its potential as a building block for drug discovery, especially in designing kinase inhibitors and antimicrobial agents.
In pharmaceutical applications, N-(3-methylphenyl)benzamide derivatives have shown promise in addressing current healthcare challenges such as antibiotic resistance and chronic inflammation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its structural analogs' efficacy against multidrug-resistant bacterial strains. This aligns with growing Google search trends for "novel antibiotic compounds" and "small molecule therapeutics," reflecting heightened public interest in alternative treatment options.
The compound's role in material science innovations responds to industry demands for advanced polymer additives. Its aromatic structure enables π-π stacking interactions that enhance thermal stability in specialty plastics—a property frequently searched in queries like "high-temperature polymer modifiers." Manufacturers increasingly incorporate such benzamide derivatives to improve material performance in electronics and automotive components.
From a synthetic chemistry perspective, CAS 582-77-4 serves as a model compound for studying amide bond formation techniques, a fundamental reaction with over 2 million annual Google searches. Its production typically involves the condensation of 3-methylaniline with benzoyl chloride under Schotten-Baumann conditions, yielding >85% purity in optimized processes. Recent advances in green chemistry have introduced catalytic methods that reduce waste generation—addressing the trending search term "sustainable chemical synthesis."
Analytical characterization of N-(3-methylphenyl)benzamide employs standard techniques including HPLC (retention time ~7.2 min in C18 columns), GC-MS (characteristic m/z 211 peak), and 1H NMR (distinct aromatic proton signals between 7.2-8.1 ppm). These protocols ensure quality control for research-grade material, responding to laboratory professionals' frequent queries about "compound verification methods."
The commercial landscape for 582-77-4 reflects growing demand, with major suppliers offering quantities from gram to kilogram scales at 97-99% purity. Pricing trends correlate with raw material availability, particularly for toluene derivatives—a connection often explored in searches for "chemical market forecasts." Proper storage recommendations (room temperature, desiccated environment) and handling precautions (standard PPE) ensure compound integrity while meeting safety-conscious buyers' expectations.
Emerging research directions explore N-(3-methylphenyl)benzamide's potential in crystal engineering and supramolecular chemistry, addressing scientific community interests in "molecular self-assembly" and "functional materials design." Its ability to form hydrogen-bonded networks makes it valuable for developing novel sensor materials—an application area receiving increasing patent filings since 2020.
Regulatory status varies by region, but CAS 582-77-4 generally falls under standard laboratory chemical classifications. Compliance documentation typically includes SDS sheets and technical data packages, addressing procurement specialists' common searches for "chemical compliance documentation." The compound's non-hazardous nature under normal handling conditions facilitates global research collaboration.
Future prospects for N-(3-methylphenyl)benzamide research appear robust, particularly in interdisciplinary applications bridging medicinal chemistry and nanotechnology. The compound's structural flexibility enables diverse derivatization strategies—a feature increasingly important in drug discovery pipelines. As evidenced by rising publication rates and patent applications, this benzamide derivative continues to offer valuable opportunities for scientific innovation across multiple industries.
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